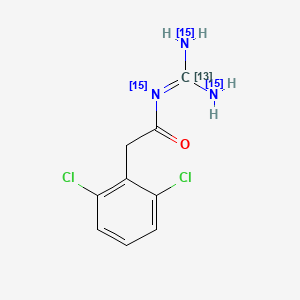
(E/Z)-Flupentixol-d4 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flupentixol, also known as flupenthixol, is a typical antipsychotic drug of the thioxanthene class . It is used to treat schizophrenia and depression . Flupentixol exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is an antagonist of both D1 and D2 dopamine receptors .
Molecular Structure Analysis
The molecular formula of Flupentixol-d4 Dihydrochloride is C23H23D4Cl2F3N2OS . The molecular weight is 438.55 for the base molecule and 511.46 for the dihydrochloride form . The structure includes a thiophene ring with a piperazine side chain .Wissenschaftliche Forschungsanwendungen
Membrane Interactions
(E/Z)-Flupentixol-d4 Dihydrochloride (FLU), a thioxanthene drug, shows significant interactions with phospholipid membranes. This interaction is studied to understand the drug's molecular-level mechanism in treating schizophrenia, anxiety, and depressive disorders. The research indicates that FLU incorporates into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This modification could be the basis of its clinical efficiency (Yonar & Sunnetcioglu, 2016).
Pharmacokinetic Evaluation
A study aimed to enhance the bioavailability of FLU through a fast-dissolving oral film formulation. This novel formulation sought to optimize its therapeutic effect, especially for treating depression with anxiety. The film was evaluated for various physical and pharmacokinetic parameters, showing increased convenience and compliance for different patient groups (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).
Spectrofluorimetric Method for Estimation
A simple, cost-effective spectrofluorimetric method was developed for estimating FLU in tablet form. This method, based on a reaction between the drug and a specific reagent, allows for accurate and sensitive determination of FLU, contributing to quality control in pharmaceutical applications (Mostafa, Derayea, Nagy, & Omar, 2018).
Analytical Methods for Quantification
Research has also been conducted to develop analytical methods for the quantification of FLU in combined dosage forms and plasma. A chromatographic method was proposed to accurately measure FLU alongside other drugs, proving vital for therapeutic drug monitoring and research (Sellappan & Devakumar, 2021).
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy has been employed to measure the concentrations of FLU isomers in human serum. This method provides a non-invasive way to analyze drug concentrations in patients, aiding in dose optimization and treatment effectiveness (Talebpour, Haghgoo, & Shamsipur, 2003).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1246833-30-6 |
|---|---|
Produktname |
(E/Z)-Flupentixol-d4 Dihydrochloride |
Molekularformel |
C23H25F3N2OS |
Molekulargewicht |
438.546 |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2 |
InChI-Schlüssel |
NJMYODHXAKYRHW-VASCPITCSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonyme |
4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride; Emergil-d4; FX 703-d4; Metamin-d4; Siplarol-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



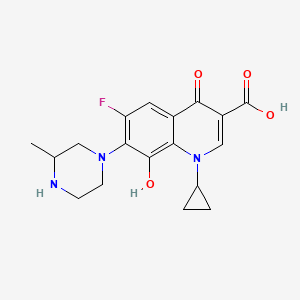
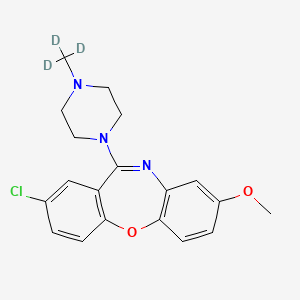
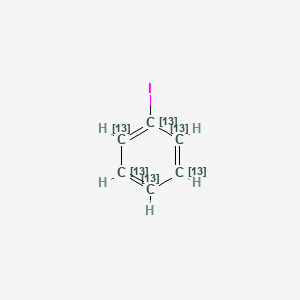
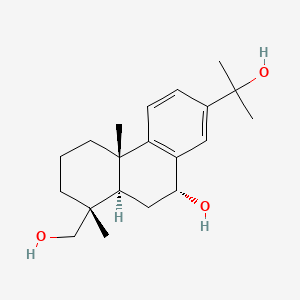
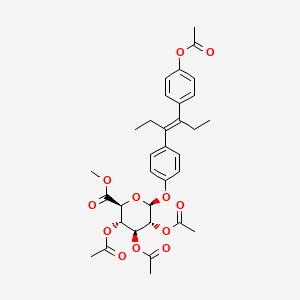
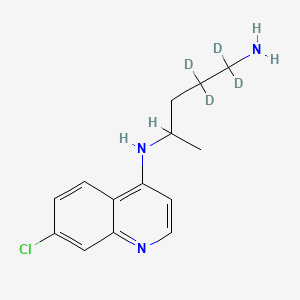
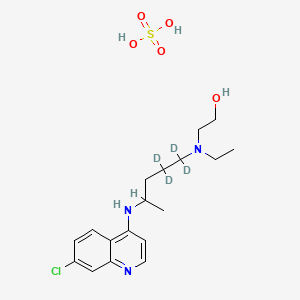
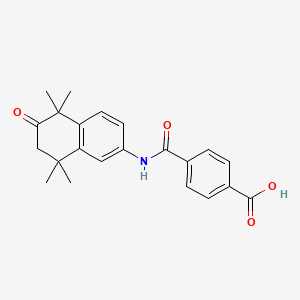
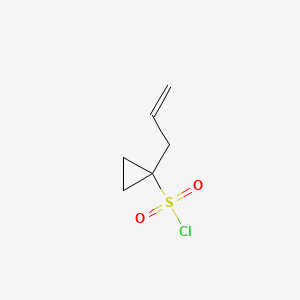
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
